molecular formula C12H17NO3S B8738759 Ethyl 4-hydroxy-4-(thiazol-2-YL)cyclohexanecarboxylate

Ethyl 4-hydroxy-4-(thiazol-2-YL)cyclohexanecarboxylate

Cat. No. B8738759
M. Wt: 255.34 g/mol
InChI Key: BEQLTOWBHULKDC-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Isopropylmagnesium chloride/lithium chloride complex (1.3 M, 119 mL, 154 mmol) was added to a flask and cooled to 0° C. and then diluted with 50 mL THF. Thiazole (13.0 g, 154 mmol) was added over 30 minutes making sure the temperature did not exceed 5° C. The orange slurry was stirred for 45 minutes and then cooled to −20° C. and ethyl 4-oxocyclohexane-carboxylate (25.0 g, 147 mmol) in THF (25 mL) was added and then stirred for 50 minutes. The solution was cooled to 5° C. and then quenched with HCl (2 M, 100 mL) and extracted with EtOAc (250 mL). The organic layer was washed with aqueous saturated NaHCO3 solution (100 mL), brine (100 mL), evaporated and purified by flash chromatography on silica gel to afford ethyl 4-hydroxy-4-(1,3-thiazol-2-yl)cyclohexanecarboylate as an oil (23.6 g, 92 mmol).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[O:6]=[C:7]1[CH2:12][CH2:11][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1>C1COCC1>[OH:6][C:7]1([C:2]2[S:1][CH:5]=[CH:4][N:3]=2)[CH2:8][CH2:9][CH:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
S1C=NC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The orange slurry was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Isopropylmagnesium chloride/lithium chloride complex (1.3 M, 119 mL, 154 mmol) was added to a flask
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −20° C.
STIRRING
Type
STIRRING
Details
stirred for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with HCl (2 M, 100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated NaHCO3 solution (100 mL), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1(CCC(CC1)C(=O)OCC)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 92 mmol
AMOUNT: MASS 23.6 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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